molecular formula C18H18N2O3 B2743104 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941992-70-7

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2743104
CAS RN: 941992-70-7
M. Wt: 310.353
InChI Key: LYNIZMSILDMEKQ-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a synthetic chemical compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring in this compound serves as a versatile scaffold for drug development. Medicinal chemists appreciate its unique properties, including efficient exploration of pharmacophore space due to sp³ hybridization, stereogenicity of carbons, and non-planarity (referred to as “pseudorotation”). Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds exhibit target selectivity and potential therapeutic applications .

Fluorous Biphasic Catalysis

2-(4-Methoxyphenyl)ethanol, a derivative of our compound, serves as an internal standard in fluorous biphasic catalysis reactions. Researchers use it to enhance reaction efficiency and selectivity in various chemical processes .

Antioxidant Activity

Although specific studies on our compound’s antioxidant properties are limited, related molecules with similar structural features have been investigated. The pyrrolidine ring’s presence may contribute to antioxidant effects, but further research is needed to confirm this .

Antibacterial Agents

The SAR (structure-activity relationship) of pyrrolidine derivatives reveals interesting trends. For instance, antibacterial activity increases with certain N’-substituents (e.g., N’-Ph) and 4’-phenyl substituents. Researchers have explored these relationships to design potent antibacterial agents .

Tuberculosis Drug Development

While not directly studied for tuberculosis, compounds with similar structural motifs have been evaluated for anti-tubercular activity. Researchers design and synthesize derivatives to enhance efficacy against Mycobacterium tuberculosis .

Spiro Compounds in Organic Synthesis

The compound’s spiro[4.4]nonane structure offers opportunities in organic synthesis. Researchers have explored its functionalization and reactivity, leading to novel spirocyclic compounds with potential applications in diverse fields .

properties

IUPAC Name

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-6-3-2-5-15(16)18(22)19-13-8-10-14(11-9-13)20-12-4-7-17(20)21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNIZMSILDMEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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